Ethoxy(oxo)silanol

描述

Synthesis Analysis

Ethoxy(oxo)silanol and its derivatives are synthesized through several methods, including the ethoxylation of silica gel, which involves the replacement of surface silanol groups with ethoxy groups. This process is typically carried out at high temperatures in a liquid phase, and it allows for the modification of the surface structure of silica gel, affecting its interaction with various substances (S. Kondo et al., 1980).

Molecular Structure Analysis

The molecular structure of ethoxy(oxo)silanol derivatives has been elucidated through techniques like infrared spectroscopy and X-ray diffraction. These studies reveal the presence of free and hydrogen-bonded silanol groups, as well as the arrangement of ethoxy groups on the silica surface. The number of ethoxy groups per unit area of ethoxylated silica gel is a key parameter, indicative of the degree of surface modification (S. Kondo et al., 1980).

Chemical Reactions and Properties

Ethoxy(oxo)silanol participates in various chemical reactions, including the condensation with other silanol groups or with alkoxysilanes, leading to the formation of complex siloxane structures. These reactions are catalyzed by acids or bases and can result in the synthesis of polymers or network structures with specific functionalities (T. Nozawa et al., 2021).

Physical Properties Analysis

The physical properties of ethoxy(oxo)silanol derivatives, such as thermal stability, hydrophobicity, and surface tension, are significantly influenced by the degree of ethoxylation. These properties are critical for applications in materials science, including surface coatings and modifiers. The modification of silica surfaces with ethoxy groups leads to changes in their interaction with water and other organic compounds, affecting the material's hydrophobicity and other surface properties (S. Kondo et al., 1980).

Chemical Properties Analysis

The chemical behavior of ethoxy(oxo)silanol derivatives towards various reagents, including water, alcohols, and acids, is a key aspect of their reactivity. These interactions define their role in catalysis, surface treatment, and as intermediates in the synthesis of more complex organosilicon compounds. The specific reactivity patterns of ethoxy(oxo)silanol derivatives are crucial for their application in chemical synthesis and materials science (T. Nozawa et al., 2021).

科学研究应用

1. Biosensing Applications

- Application Summary: APTES is used for surface functionalization in the development of highly sensitive and selective biosensors . The silanization process with APTES on oxide surfaces is frequently used because of beneficial characteristics such as its bifunctional nature and low cost .

- Methods of Application: The deposition process of the APTES layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors . This review provides an overview of APTES deposition methods, categorized into the solution-phase and vapor-phase .

- Results or Outcomes: Optimizing the deposition process leads to the improved repeatability and sensitivity of the biosensor .

2. Construction of Nanoporous Materials

- Application Summary: Silanol-functionalized cage-type oligosiloxanes are used as molecular building blocks to construct novel siloxane-based nanoporous materials . These materials have promising applications such as in catalysis and adsorption .

- Methods of Application: The arrangement of cage siloxanes units is controlled by various methods, including amphiphilic self-assembly, hydrogen bonding of silanol groups, and regioselective functionalization .

- Results or Outcomes: The preparation of ordered nanoporous siloxane-based materials is achieved .

3. Coatings

- Application Summary: Ethoxy(oxo)silanol 32 is widely used as a crosslinking agent in coatings to improve their hardness, adhesion, and chemical resistance . It is also used as a binder for high-temperature coatings and as a precursor for the production of silica-based coatings .

- Methods of Application: Ethoxy(oxo)silanol 32 is mixed with other components of the coating to form a solution, which is then applied to the surface to be coated .

- Results or Outcomes: The use of Ethoxy(oxo)silanol 32 in coatings results in improved hardness, adhesion, and chemical resistance .

4. Metal Coatings

- Application Summary: Ethoxy(oxo)silanol 32 is used as a binder in metal coatings, providing excellent adhesion, hardness, and corrosion resistance .

- Methods of Application: Ethoxy(oxo)silanol 32 is mixed with other components of the metal coating to form a solution, which is then applied to the metal surface .

- Results or Outcomes: The use of Ethoxy(oxo)silanol 32 in metal coatings results in excellent adhesion, hardness, and corrosion resistance .

5. Paints

- Application Summary: Ethoxy(oxo)silanol 32 can be used as a binder, crosslinker, or additive in coatings and paints to improve their adhesion, durability, and weatherability . This chemical can also reduce the VOC emissions and enhance the gloss and transparency of the coatings .

- Methods of Application: Ethoxy(oxo)silanol 32 is mixed with other components of the paint to form a solution, which is then applied to the surface to be painted .

- Results or Outcomes: The use of Ethoxy(oxo)silanol 32 in paints results in improved adhesion, durability, and weatherability . It also reduces VOC emissions and enhances the gloss and transparency of the coatings .

6. Water Repellents

- Application Summary: Alkoxy silanes, including Ethoxy(oxo)silanol, are used to provide hydrophobic surfaces in applications such as water repellents . These chemicals react with the polymer and mineral components, forming durable covalent bonds across the interface .

- Methods of Application: The silane is mixed with other components of the water repellent to form a solution, which is then applied to the surface to be treated .

- Results or Outcomes: The use of Ethoxy(oxo)silanol in water repellents results in improved hydrophobicity and durability .

安全和危害

未来方向

The future directions of Ethoxy(oxo)silanol research involve controlling the steric effects around silanol groups in the intermediate oligomers, which allows modulating the crosslink density of siloxane skeletons . This selective molecular modification can tune the structure and chemical properties of the resultant siloxane materials .

属性

IUPAC Name |

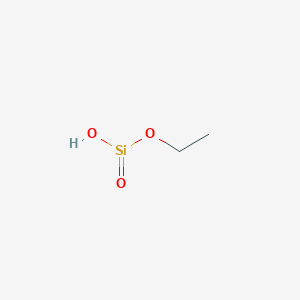

ethoxy-hydroxy-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAIJCNBFIWLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027731 | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Silicic acid, ethyl ester | |

CAS RN |

18204-87-0, 11099-06-2 | |

| Record name | Silicic acid (H2SiO3) ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)